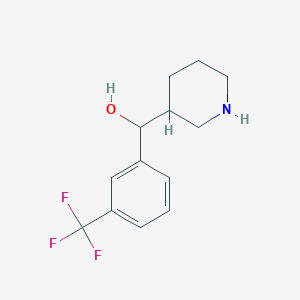

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol

Description

Properties

IUPAC Name |

piperidin-3-yl-[3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1,3,5,7,10,12,17-18H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXRXLXPTLCXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(C2=CC(=CC=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol typically involves the reaction of piperidine derivatives with trifluoromethyl-substituted benzaldehydes. One common method includes the following steps:

Formation of the Intermediate: The reaction begins with the condensation of piperidine with 3-(trifluoromethyl)benzaldehyde under basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be further reduced to modify the piperidine ring or the phenyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of reduced piperidine or phenyl derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research indicates that compounds containing trifluoromethyl groups, such as piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol, exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor growth and angiogenesis .

CNS Disorders : The compound has potential applications in treating central nervous system (CNS) disorders. Its structural characteristics may allow it to act as a positive allosteric modulator of metabotropic glutamate receptors, which are crucial in neurological conditions . Additionally, its ability to cross the blood-brain barrier enhances its therapeutic potential .

Chemical Biology

Photoaffinity Labeling : The trifluoromethyl group is utilized in photoaffinity labeling techniques, which are essential for studying protein interactions and dynamics. This application is particularly relevant in chemical biology for mapping protein interactions within cellular environments .

Biochemical Pathways : this compound may influence various biochemical pathways due to its ability to interact with multiple molecular targets. This interaction can lead to significant changes at the cellular level, making it a useful tool for exploring molecular mechanisms in biological systems .

Pharmacological Insights

Pharmacokinetics : The incorporation of fluorine into the compound improves its pharmacokinetic properties, such as oral absorption and metabolic stability. This enhancement is crucial for developing effective pharmaceuticals .

Selectivity and Potency : Comparative studies have revealed that trifluoromethyl substitutions can significantly affect the selectivity and potency of compounds against specific biological targets. For example, compounds with trifluoromethyl groups have shown enhanced activity against serotonin uptake compared to their non-fluorinated counterparts .

Anticancer Activity

A study demonstrated that this compound derivatives exhibited notable anticancer activity against various cell lines, including PC3 (prostate cancer) and K562 (chronic myeloid leukemia). In vitro assays indicated that these compounds could inhibit cell proliferation effectively .

CNS Activity

In research focused on CNS disorders, derivatives of this compound were found to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer’s disease. These findings suggest potential therapeutic applications in neurodegenerative diseases .

Summary Table of Applications

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Inhibits tumor growth in various cancer cell lines |

| CNS disorder treatment | Modulates glutamate receptors | |

| Chemical Biology | Photoaffinity labeling | Maps protein interactions |

| Pharmacology | Improved oral absorption | Enhanced pharmacokinetic properties |

| Selectivity against biological targets | Increased potency compared to non-fluorinated analogs |

Mechanism of Action

The mechanism of action of Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their differences:

| Compound Name | Structural Features | Molecular Weight (g/mol) | Key Properties/Notes | Reference |

|---|---|---|---|---|

| Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol | Piperidine, CF₃-phenyl, hydroxymethyl | ~247 (estimated) | High lipophilicity due to CF₃ group | [11, 15] |

| (4-Methoxy-3-(trifluoromethyl)phenyl)methanol | Methoxy-CF₃-phenyl, no piperidine | 220.2 | Lower basicity; altered solubility profile | [11] |

| 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol | Piperidine with CF₃-phenyl and hydroxyl | 249.7 | Additional hydroxyl may improve aqueous solubility | [11] |

| [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol | Fluorophenyl instead of CF₃-phenyl | 209.3 | Reduced steric bulk; potential for enhanced CNS penetration | [15, 18] |

| (R)-1-(Piperidin-3-yl)-3-(CF₃-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pyrazolopyrimidine core | 295 | Enhanced receptor binding due to fused heterocycle | [2] |

Key Observations:

- Trifluoromethyl vs.

- Piperidine Modifications : Substituting piperidine with morpholine () or pyrrolidine () alters basicity and conformational flexibility, impacting target interactions .

- Hydroxymethyl Positioning : The 3-hydroxymethyl group on piperidine is critical for hydrogen bonding in biological systems, as seen in paroxetine analogs .

Biological Activity

Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a trifluoromethylphenyl group, which enhances its lipophilicity and biological membrane penetration. The structural formula can be represented as follows:

This compound primarily interacts with specific enzymes and receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound's lipophilicity, facilitating its ability to cross biological membranes and interact with intracellular targets.

Enzyme Inhibition

Research has indicated that this compound may exhibit enzyme inhibition properties, particularly against various targets involved in disease pathways. For instance, studies have shown that modifications in the piperidine structure can influence the inhibitory potency against specific enzymes related to cancer proliferation .

Receptor Binding

The compound has also been investigated for its ability to bind to various receptors. The binding affinity is influenced by the trifluoromethyl group, which can enhance interactions due to increased hydrophobicity. This property is crucial for developing therapeutic agents targeting neuroreceptors and other biological systems.

Case Studies and Research Findings

- Antiviral Activity : In a study examining the antiviral properties against influenza and herpes simplex viruses, derivatives of this compound were synthesized and tested. Some analogs demonstrated significant antiviral activity, indicating potential for further development in antiviral therapies .

- Anticancer Properties : A series of experiments focused on the compound's efficacy against various cancer cell lines showed promising results. Specifically, certain analogs exhibited micromolar potency in inhibiting cell growth in vitro, suggesting that structural modifications could enhance anticancer activity .

- Pharmacokinetics : Studies on the pharmacokinetic properties revealed that compounds with the trifluoromethyl group displayed improved metabolic stability and solubility compared to their non-fluorinated counterparts. This is particularly relevant for oral bioavailability in therapeutic applications .

Table 1: Biological Activity Summary of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Piperidin-3-yl(3-(trifluoromethyl)phenyl)methanol, and what key reaction conditions are involved?

- Methodological Answer : The synthesis typically involves three stages:

Piperidine Ring Formation : Alkylation or reductive amination of a precursor (e.g., 3-aminopyridine derivatives) to introduce the piperidin-3-yl moiety.

Trifluoromethylphenyl Group Introduction : Cross-coupling reactions (e.g., Suzuki-Miyaura) using a boronic acid derivative of 3-(trifluoromethyl)benzene.

Methanol Group Installation : Reduction of a ketone intermediate (e.g., via LiAlH₄ or NaBH₄) to yield the final alcohol .

- Critical Conditions : Anhydrous solvents (THF, DCM), controlled temperatures (0–25°C), and inert atmospheres (N₂/Ar) are essential for high yields.

Q. How is this compound characterized to confirm its structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., –OH at δ 1.5–2.5 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm).

- Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular weight (expected [M+H]⁺ ~ 290.3 g/mol) .

Q. What safety precautions are required when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335 hazard).

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What challenges arise in optimizing enantiomeric purity, and what resolution methods are effective?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol (90:10) mobile phase for baseline separation .

- Kinetic Resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica) selectively modifies one enantiomer .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) .

Q. How do computational models predict the binding affinity of this compound to biological targets, and what assays validate these predictions?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate interactions with targets (e.g., dopamine D3 receptor) using the trifluoromethyl group’s hydrophobic interactions .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD < 100 nM) .

- In Vitro Functional Assays : cAMP inhibition assays in HEK293 cells expressing target receptors validate predicted activity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- Acidic/Base Conditions : Degradation observed at pH < 3 (HCl) or pH > 10 (NaOH) via HPLC .

- Thermal Stability : Stable at 25°C for 30 days; decomposition >60°C (TGA analysis) .

- Light Sensitivity : Protect from UV light to prevent radical-mediated oxidation .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.